molecular formula C17H14ClF3N4O5 B2381318 Ethyl 4-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-3-isoxazolecarboxylate CAS No. 337920-12-4

Ethyl 4-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-3-isoxazolecarboxylate

Cat. No.: B2381318
CAS No.: 337920-12-4
M. Wt: 446.77
InChI Key: ZPIXBWDWDZUDQW-UHFFFAOYSA-N
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Description

This compound features a bifunctional isoxazole-dihydroisoxazole framework linked via a carbonyl group. The dihydroisoxazole moiety is substituted with a [3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino methyl group, while the isoxazole ring contains an ethyl ester.

Properties

IUPAC Name

ethyl 4-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N4O5/c1-2-28-16(27)13-10(7-29-25-13)14(26)12-4-9(30-24-12)6-23-15-11(18)3-8(5-22-15)17(19,20)21/h3,5,7,9H,2,4,6H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIXBWDWDZUDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C(=O)C2=NOC(C2)CNC3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-3-isoxazolecarboxylate is a complex organic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C25_{25}H20_{20}ClF3_3N4_4O3_3 and a molecular weight of 516.91 g/mol. Its structure includes multiple functional groups that contribute to its biological activity, including a chloro-trifluoromethyl pyridine moiety and isoxazole derivatives.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown enhanced antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

CompoundTarget BacteriaIC50 (µM)
Compound AE. coli200
Compound BS. aureus1.4
Ethyl DerivativeP. aeruginosa140

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various biochemical pathways. For example, its structural analogs have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases . The IC50 values for these activities were reported to be comparable to known inhibitors such as physostigmine.

The proposed mechanism of action for the antimicrobial activity includes disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis. The presence of the isoxazole ring is believed to enhance the lipophilicity of the compound, allowing it to penetrate bacterial membranes more effectively .

Case Studies

  • Study on Antibacterial Activity : A recent study focused on a series of isoxazole derivatives, including those related to this compound. The results indicated that compounds with higher lipophilicity exhibited greater antibacterial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting that structural modifications can significantly enhance efficacy .
  • Neuroprotective Effects : Another research effort evaluated the neuroprotective potential of similar compounds against oxidative stress-induced neuronal damage in vitro. The study found that certain derivatives could reduce apoptosis in neuronal cells by modulating oxidative stress pathways, indicating potential therapeutic applications in neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Compound A : 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid (CAS: N/A)
  • Key Difference : Lacks the ethyl ester and second isoxazole ring.
Compound B : Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate (CAS: 1418287-34-9)
  • Key Difference : Substituted with 2-chlorobenzoyl instead of pyridinyl.
  • Implications : The pyridinyl group in the target compound enables π-π stacking interactions, whereas the benzoyl group in Compound B may exhibit stronger dipole interactions .
Compound C : Ethyl 5-methyl-4-[(1,3-thiazol-2-ylamino)carbonyl]-3-isoxazolecarboxylate (CAS: 338408-87-0)
  • Key Difference : Thiazole replaces the dihydroisoxazole ring.
  • Implications : Thiazole’s sulfur atom may alter electronic properties, affecting binding affinity in biological systems .

Substituent Effects on Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~450 g/mol (est.) ~350 g/mol 314.74 g/mol 309.33 g/mol
LogP ~3.5 (est.) ~2.8 (est.) 2.9 2.7
Water Solubility Low Moderate Low Moderate

Notes:

  • The trifluoromethyl group in the target compound increases LogP, enhancing membrane permeability but reducing solubility .
  • Compound B’s chloro-substituted benzoyl group contributes to similar LogP but distinct solubility profiles .

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